molecular formula C22H20ClNO4 B12409638 Hbv-IN-16

Hbv-IN-16

Cat. No.: B12409638
M. Wt: 397.8 g/mol
InChI Key: UNCSQDWDDTUMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hbv-IN-16 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-16 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Hbv-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus.

    Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of diagnostic kits and antiviral drugs.

Mechanism of Action

The mechanism of action of Hbv-IN-16 involves the inhibition of the hepatitis B virus polymerase enzyme, which is essential for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps in controlling the infection.

Comparison with Similar Compounds

Hbv-IN-16 is compared with other similar compounds such as:

    Lamivudine: An antiviral drug that also inhibits hepatitis B virus polymerase but has a different chemical structure.

    Entecavir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.

    Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication through a different pathway.

Uniqueness

This compound stands out due to its high specificity for the hepatitis B virus polymerase enzyme and its potential to overcome resistance issues associated with other antiviral drugs. Its unique chemical structure allows for effective inhibition of viral replication with minimal side effects.

Similar Compounds

  • Lamivudine
  • Entecavir
  • Tenofovir
  • Adefovir
  • Telbivudine

This compound represents a promising advancement in the treatment of hepatitis B virus infections, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

3-[2-[4-(8-chloroquinolin-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26)

InChI Key

UNCSQDWDDTUMNB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O

Origin of Product

United States

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